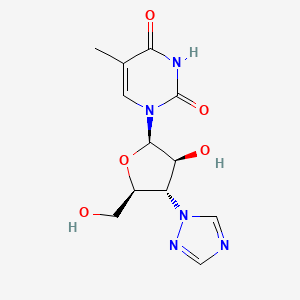
1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine is a synthetic nucleoside analog. This compound is structurally characterized by the presence of a 1,2,4-triazole ring attached to a deoxy-beta-D-arabinofuranosyl moiety, which is further linked to a thymine base. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the deoxy-beta-D-arabinofuranosyl moiety: This step often involves glycosylation reactions where the triazole ring is coupled with a protected sugar derivative.
Deprotection and final coupling: The protected intermediates are deprotected under mild conditions to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can modify the triazole ring or the sugar moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce reduced triazole derivatives .
Scientific Research Applications
1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells . The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and reverse transcriptases .
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Nucleoside analogs: Such as zidovudine and lamivudine, which are used as antiviral agents.
Uniqueness: 1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine is unique due to its specific combination of the triazole ring and the deoxy-beta-D-arabinofuranosyl-thymine moiety. This unique structure imparts distinct biological properties, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
124355-34-6 |
|---|---|
Molecular Formula |
C12H15N5O5 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-(1,2,4-triazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O5/c1-6-2-16(12(21)15-10(6)20)11-9(19)8(7(3-18)22-11)17-5-13-4-14-17/h2,4-5,7-9,11,18-19H,3H2,1H3,(H,15,20,21)/t7-,8-,9+,11-/m1/s1 |
InChI Key |
NFMNMHBUIZBSKA-SDNRWEOFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N3C=NC=N3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N3C=NC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


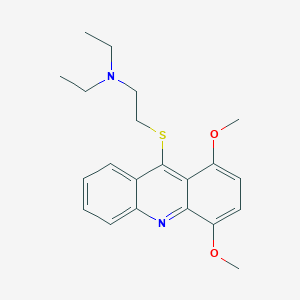
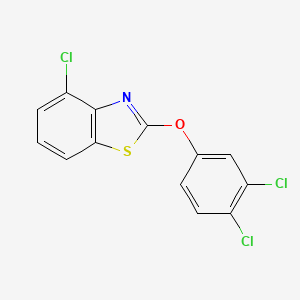

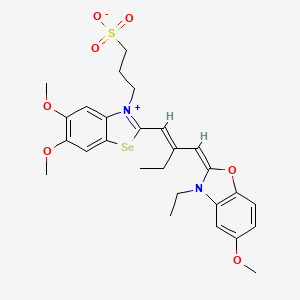
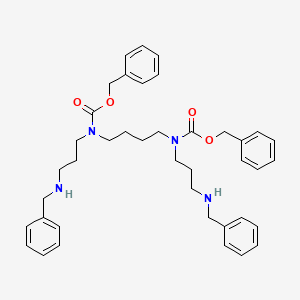
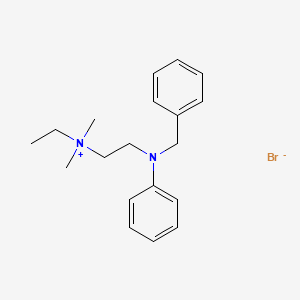
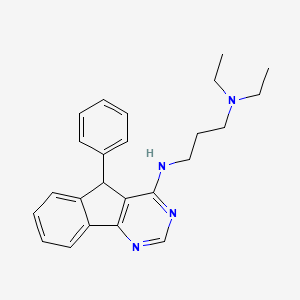
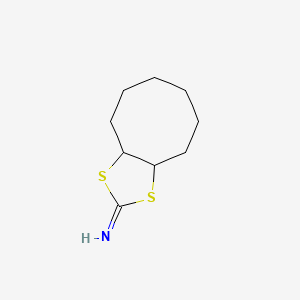
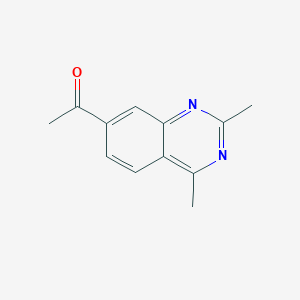
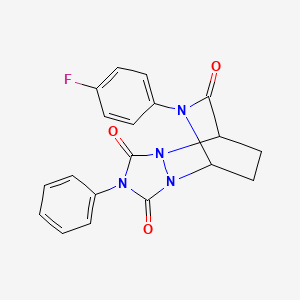
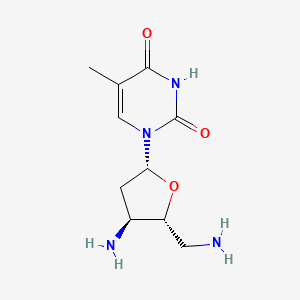
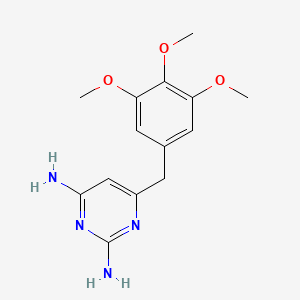
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)

